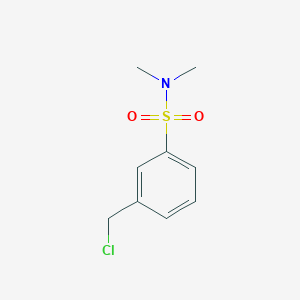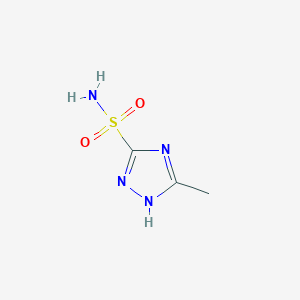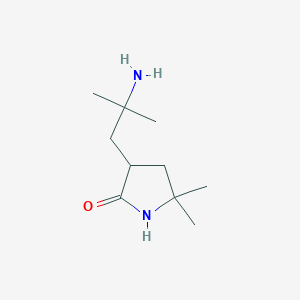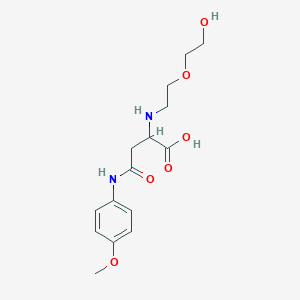
3-(chloromethyl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” is a complex organic molecule. The chloromethyl group in the compound is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Molecular Structure Analysis
The molecular structure of “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” would be expected to contain a chloromethyl group attached to a benzenesulfonamide core. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .Chemical Reactions Analysis
While specific chemical reactions involving “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” are not available, similar compounds undergo various reactions. For instance, organoboranes and boronic esters are good electrophiles and react with nucleophiles to give intermediate ate complexes .Applications De Recherche Scientifique
Air Treatment Applications
One study explores the use of advanced oxidation processes to enhance mass transfer in air treatment applications, highlighting the kinetics of volatile organic compounds in a compact scrubber. This process involves ozonation and the O3/H2O2 advanced oxidation process, which could potentially relate to the chemical reactivity of compounds like 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide in environmental applications (Biard et al., 2011).
Anticancer Activity
Research into mixed-ligand copper(II)-sulfonamide complexes, including derivatives of sulfonamide, has shown their effectiveness in DNA binding, cleavage, and anticancer activity. This suggests potential research applications of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide in developing novel anticancer agents by studying its effects on DNA interactions and cell proliferation (González-Álvarez et al., 2013).
Host-Guest Complexation
A study focusing on host-guest complexation indicates the application of sulfonamide derivatives in forming complexes with various ions, which has implications in creating selective binding agents and sensors for different metal ions. This research underlines the versatility of sulfonamide compounds in supramolecular chemistry (Keipert et al., 1987).
Spectroscopic and Theoretical Characterization
The synthesis and characterization of copper(II) complexes with sulfonamide ligands, including 4-chloro-2-nitrobenzenesulfonamide, highlight the application of these compounds in understanding metal-ligand interactions through spectroscopic and computational studies. This research contributes to the field of coordination chemistry and material science, providing insights into the electronic structure and reactivity of metal-sulfonamide complexes (Camí et al., 2011).
Chromatographic Analysis
Another application involves the development of N-dimethylaminomethylene derivatives for gas-liquid chromatography, indicating the utility of sulfonamide derivatives in analytical chemistry for the separation and analysis of primary sulfonamides. This research demonstrates the role of sulfonamide compounds in improving chromatographic techniques (Vandenheuvel & Gruber, 1975).
Safety and Hazards
While specific safety and hazards data for “3-(chloromethyl)-N,N-dimethylbenzenesulfonamide” is not available, similar compounds may be corrosive to metals, cause severe skin burns and eye damage, and be toxic if inhaled . Proper ventilation and handling are necessary to prevent the formation of vapors and mists .
Propriétés
IUPAC Name |
3-(chloromethyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVNWAVJPFHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)


![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)


![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)
